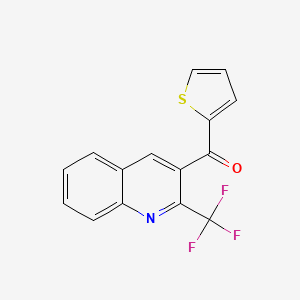
Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone is a heterocyclic compound that combines a thiophene ring with a quinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone typically involves the reaction of thiophene-2-carbonyl chloride with 2-(trifluoromethyl)quinoline under specific conditions. One common method includes:
Starting Materials: Thiophene-2-carbonyl chloride and 2-(trifluoromethyl)quinoline.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst.
Procedure: The thiophene-2-carbonyl chloride is added dropwise to a solution of 2-(trifluoromethyl)quinoline in anhydrous pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
作用機序
The mechanism of action of Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and pain pathways.
Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
類似化合物との比較
Similar Compounds
- Thiophen-2-YL(3-(trifluoromethyl)phenyl)methanone
- 2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline
Uniqueness
Thiophen-2-YL(2-(trifluoromethyl)quinolin-3-YL)methanone is unique due to the presence of both a thiophene ring and a quinoline moiety, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .
特性
分子式 |
C15H8F3NOS |
|---|---|
分子量 |
307.29 g/mol |
IUPAC名 |
thiophen-2-yl-[2-(trifluoromethyl)quinolin-3-yl]methanone |
InChI |
InChI=1S/C15H8F3NOS/c16-15(17,18)14-10(13(20)12-6-3-7-21-12)8-9-4-1-2-5-11(9)19-14/h1-8H |
InChIキー |
RVZXBMNCYUYQCF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C(F)(F)F)C(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


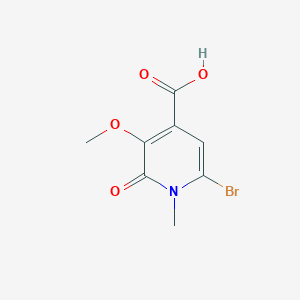

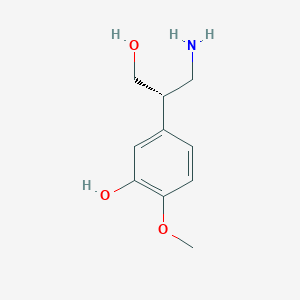


![rel-(1R,3s,5S)-9-(Ethylsulfonyl)-N-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13106090.png)
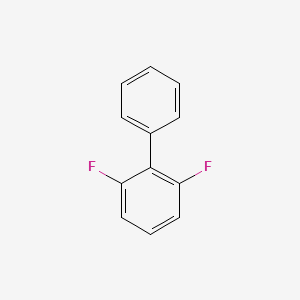
![1,4-Dihydropyrido[3,2-d]pyrimidin-4-ol](/img/structure/B13106104.png)
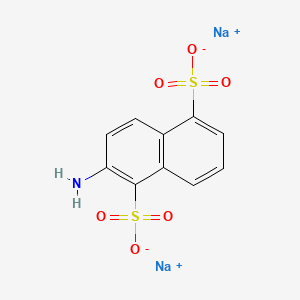
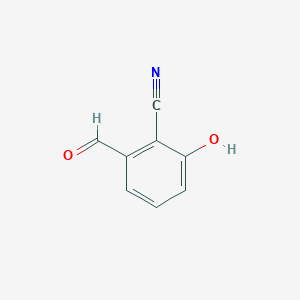
![2-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazole](/img/structure/B13106121.png)
![5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13106130.png)
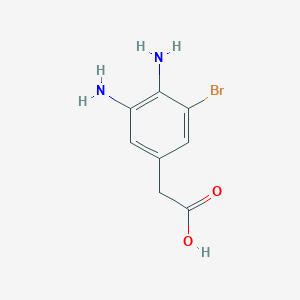
![5-(1-Ethyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13106145.png)
